Chuangxinmycin
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Overview
Description
(-)-chuangxinmycin is a thiinoindole that is 3,5-dihydro-2H-thiino[4,3,2-cd]indole which is substituted at positions 2 and 3 by carboxy and methyl groups, respectively (the 2R,3S diastereoisomer). It has a role as an EC 6.1.1.2 (tryptophan--tRNA ligase) inhibitor, an antibacterial agent, an antimicrobial agent and a bacterial metabolite. It is a monocarboxylic acid, a thiinoindole and an indole alkaloid.
Scientific Research Applications
Biosynthesis and Antibacterial Activity
- Biosynthesis Mechanism : Chuangxinmycin, an antibiotic with a unique indole-dihydrothiopyran skeleton, is produced by Actinoplanes tsinanensis. The biosynthetic pathway involves a cytochrome P450 enzyme, CxnD, which plays a critical role in the formation of its distinctive structure. This understanding paves the way for potential synthesis of novel derivatives through combinatorial biosynthesis and synthetic biology (Shi et al., 2017).
- Antibacterial Effectiveness : Chuangxinmycin has shown effectiveness in both in vitro and in vivo models for bacterial infections. It inhibits bacterial tryptophanyl-tRNA synthetase, making it a potent and selective inhibitor for this enzyme. Its mechanism and efficacy suggest potential uses in treating bacterial infections, especially those resistant to other antibiotics (Brown et al., 2002).
Structural Analysis and Derivatives
- Natural Analogues and Structural Insights : Researchers have identified natural analogues like 3-demethylchuangxinmycin, which have provided insights into the structure-activity relationship of chuangxinmycin. Such findings are crucial for understanding the molecular basis of its antibacterial activity and for developing improved derivatives (Zuo et al., 2016).
- Synthesis and Derivatization : Efforts in synthesizing chuangxinmycin and its derivatives have been made to enhance its antibacterial properties. The process involves stereochemical considerations, indicating the importance of structure in its antibacterial efficacy. Such work is significant for the development of more effective antibiotic treatments (Sun et al., 2019).
Potential in Tuberculosis Treatment
- Antituberculosis Activity : Studies have demonstrated significant activity of chuangxinmycin and its derivatives against Mycobacterium tuberculosis, including drug-resistant strains. This suggests a potential role for chuangxinmycin in developing new antituberculosis drugs (Hu et al., 2023).
properties
CAS RN |
63339-68-4 |
---|---|
Product Name |
Chuangxinmycin |
Molecular Formula |
C12H11NO2S |
Molecular Weight |
233.29 g/mol |
IUPAC Name |
(5S,6R)-5-methyl-7-thia-2-azatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene-6-carboxylic acid |
InChI |
InChI=1S/C12H11NO2S/c1-6-7-5-13-8-3-2-4-9(10(7)8)16-11(6)12(14)15/h2-6,11,13H,1H3,(H,14,15)/t6-,11+/m0/s1 |
InChI Key |
DKHFLDXCKWDVMF-UPONEAKYSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](SC2=CC=CC3=C2C1=CN3)C(=O)O |
SMILES |
CC1C(SC2=CC=CC3=C2C1=CN3)C(=O)O |
Canonical SMILES |
CC1C(SC2=CC=CC3=C2C1=CN3)C(=O)O |
Other CAS RN |
63339-68-4 |
synonyms |
chuangxinmycin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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